

Esculentin-2L toxicity to mammalian cells

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Compound Focus: Esculentin-2L

Cat. No.: S1887681

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Quantitative Toxicity and Activity Data

The table below summarizes key findings on the toxicity and insulin-releasing activity of Esculentin-2CHa and its analogues from a 2015 study. **Cytotoxicity** was measured via Lactate Dehydrogenase (LDH) release, and **insulin secretion** was stimulated in BRIN-BD11 clonal pancreatic β -cells [1].

Peptide Name	Sequence Modifications	Net Charge (pH 7)	Cytotoxicity (LDH Release)	Insulin Secretion (Effective Concentration)	Maximum Insulin Response (vs. Esculentin-2CHa)
Esculentin-2CHa	Reference peptide	+5	Not significant at > 0.3 nM	Stimulated at > 0.3 nM	Baseline
[L28K]Esculentin-2CHa	Leucine-28 replaced with Lysine	+6	Not significant at 75 nmol/kg in vivo	More potent; in vivo: 75 nmol/kg	Significantly greater (P < 0.001)
[C31S,C37S]Esculentin-2CHa	Cysteines-31/37 replaced with Serine	+5	Not significant at concentrations tested	More potent but less effective	Lower than parent peptide

Peptide Name	Sequence Modifications	Net Charge (pH 7)	Cytotoxicity (LDH Release)	Insulin Secretion (Effective Concentration)	Maximum Insulin Response (vs. Esculentin-2CHa)
[D20K, D27K]Esculentin-2CHa	Aspartic acid-20/27 replaced with Lysine	+9	Not significant at concentrations tested	More potent but less effective	Lower than parent peptide

Protocols for Assessing Cell Viability and Cytotoxicity

Here are established protocols to evaluate the toxicity of your peptides on mammalian cells. The **MTT assay** measures metabolic activity, while the **LDH assay** detects membrane integrity.

MTT Assay for Metabolic Activity

This assay measures the reduction of yellow MTT to purple formazan crystals by metabolically active cells, indicating cell viability [2].

- **Principle:** Mitochondrial dehydrogenases in living cells reduce MTT. The formazan product is solubilized, and its concentration is measured by absorbance, which is directly proportional to the number of viable cells [2].
- **Procedure:**
 - **Treat cells:** Incubate cells with your peptide (e.g., **Esculentin-2L**) across a range of concentrations.
 - **Add MTT reagent:** Discard media and add serum-free media containing MTT solution (e.g., 5 mg/mL in PBS). Incubate at 37°C for 3 hours [2].
 - **Solubilize crystals:** Add the recommended solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol) to dissolve the formazan crystals. Wrap the plate in foil and shake for 15 minutes [2].
 - **Measure absorbance:** Read the absorbance at 570–590 nm, using a reference wavelength (e.g., 630 nm) to correct for background. The reading should be performed within 1 hour [2].

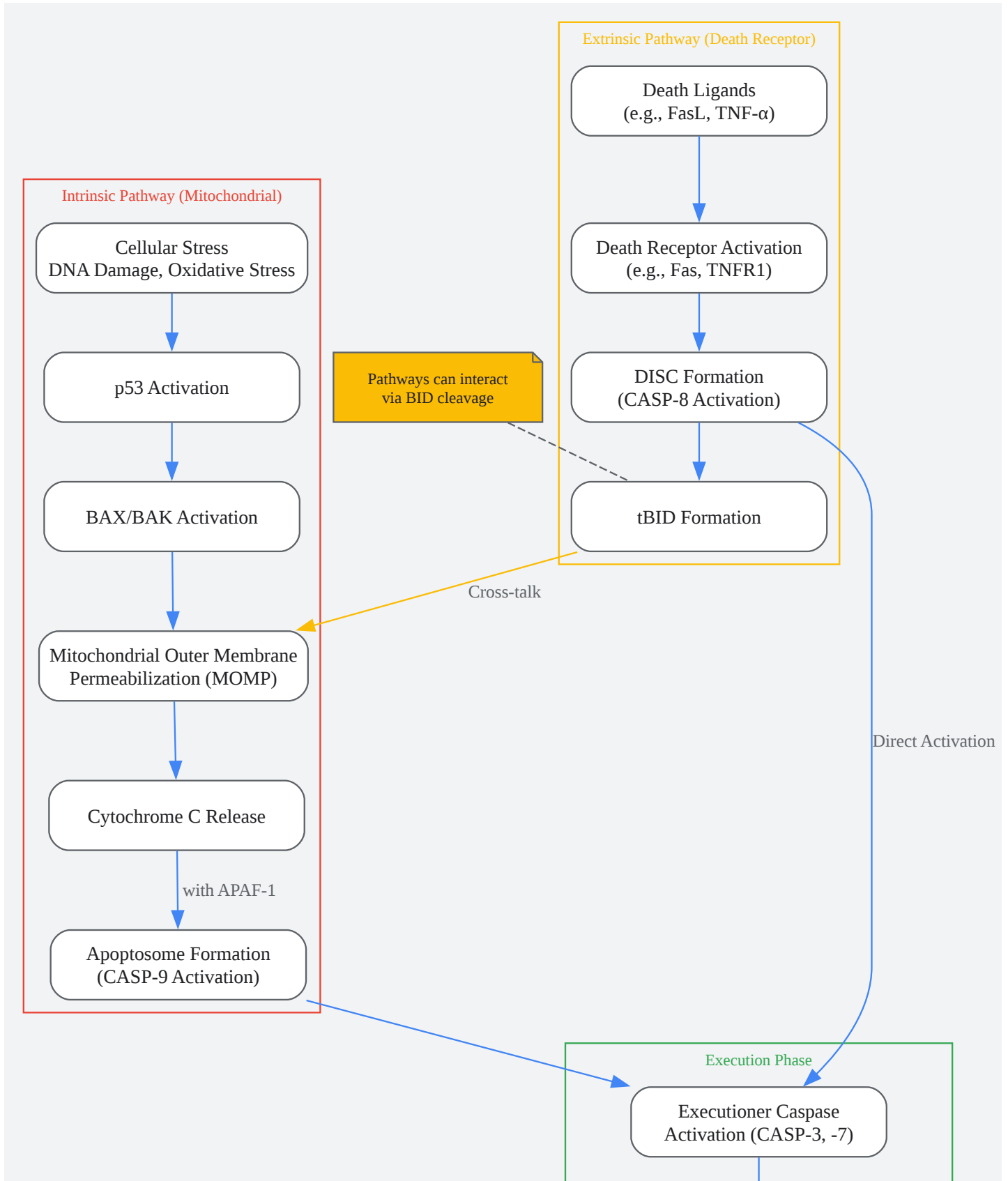
LDH Release Assay for Membrane Integrity

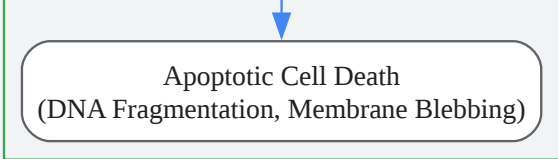
This assay measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon cell membrane damage, indicating cytotoxicity [1] [2].

- **Principle:** Damaged or dead cells release LDH. The enzyme activity in the culture supernatant is measured with a coupled enzymatic reaction that generates a colored product, proportional to the number of dead cells [2].
- **Procedure:**
 - **Collect supernatant:** After treating cells with your peptide, centrifuge the culture plate to pellet cells and collect the supernatant.
 - **Measure LDH activity:** Use a commercial CytoTox 96 non-radioactive cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a substrate mix and measuring the absorbance at 490 nm after a set incubation period [1].

Apoptosis Signaling Pathways

If your peptide induces cell death, it may trigger programmed cell death (apoptosis). The diagram below illustrates the two main pathways. Esculentin-2CHa's mechanism of stimulating insulin secretion involves membrane depolarization and increased intracellular calcium, which is distinct from, but can be related to, cell stress pathways [1] [3] [4].





Apoptotic Cell Death
(DNA Fragmentation, Membrane Blebbing)

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Frequently Asked Questions

Q1: At what concentration does Esculentin-2CHa become cytotoxic? A1: The parent peptide, Esculentin-2CHa, **did not show significant cytotoxicity** (as measured by LDH release) in BRIN-BD11 clonal pancreatic β -cells at concentrations greater than 0.3 nM, which is sufficient to stimulate insulin secretion. This suggests a favorable therapeutic window for its insulin-releasing effects [1].

Q2: Which analogue of Esculentin-2CHa showed the best efficacy and low toxicity in vivo? A2: The **[L28K] analogue** was identified as a leading candidate. It was both more potent and produced a significantly greater maximum insulin response in vitro. Furthermore, acute and 28-day administration in high-fat-fed mice (at 75 nmol/kg) **enhanced glucose tolerance and insulin secretion without adverse effects** on body weight, food intake, or body composition [1].

Q3: How can I troubleshoot high background in my MTT assay when testing these peptides? A3: High background can be caused by interference. To mitigate this:

- **Use serum-free media** during the MTT incubation step, as serum components can generate background [2].
- Ensure your **peptide solution does not contain reducing agents** like ascorbic acid, which can directly reduce MTT [2].
- Always include a **sample background control** (wells with MTT reagent and culture media, but no cells) and subtract this value from your assay readings [2].

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